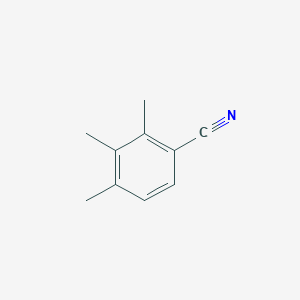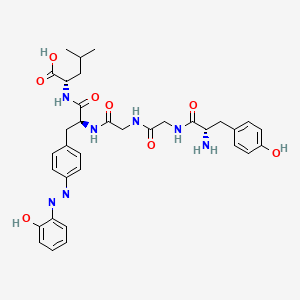
Piperazine, 1-(3-amino-4-pyridyl)-4-(2,5-xylyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(3-amino-4-pyridyl)-4-(2,5-xylyl)- is a complex organic compound belonging to the piperazine family. Piperazines are heterocyclic amines with a wide range of applications in medicinal chemistry, particularly as anthelmintics and psychoactive drugs. This specific compound features a piperazine ring substituted with a 3-amino-4-pyridyl group and a 2,5-xylyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with appropriate substituted reagents. For this compound, a possible synthetic route could involve:
Starting Materials: Piperazine, 3-amino-4-pyridine, and 2,5-dimethylbenzyl chloride.
Reaction Steps:
Reaction Conditions: These reactions typically require solvents like ethanol or acetonitrile and bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(3-amino-4-pyridyl)-4-(2,5-xylyl)- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The pyridyl ring can be reduced under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Nitro derivatives or other oxidized forms.
Reduction: Reduced pyridyl derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for their interactions with biological molecules.
Medicine: Investigated for their potential as therapeutic agents, particularly in treating parasitic infections and neurological disorders.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of piperazine derivatives often involves interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. For example, some piperazine compounds act as agonists or antagonists at serotonin receptors, influencing neurological pathways.
Comparison with Similar Compounds
Similar Compounds
Piperazine: The parent compound, widely used as an anthelmintic.
1-(3-chlorophenyl)piperazine: Known for its psychoactive properties.
1-(2,3-dichlorophenyl)piperazine: Studied for its potential antidepressant effects.
Uniqueness
Piperazine, 1-(3-amino-4-pyridyl)-4-(2,5-xylyl)- is unique due to its specific substitution pattern, which may impart distinct chemical and biological properties compared to other piperazine derivatives.
Properties
| 78069-87-1 | |
Molecular Formula |
C17H22N4 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
4-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridin-3-amine |
InChI |
InChI=1S/C17H22N4/c1-13-3-4-14(2)17(11-13)21-9-7-20(8-10-21)16-5-6-19-12-15(16)18/h3-6,11-12H,7-10,18H2,1-2H3 |
InChI Key |
YJLBBOCNMHAPTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=C(C=NC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[(2-Cyanoaziridin-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B14439178.png)

